(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile is a synthetic organic compound characterized by the presence of a chlorophenyl group, a sulfonyl group, a hydroxyphenyl group, and a nitrile group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile typically involves the following steps:
Starting Materials: The synthesis begins with 4-chlorobenzene sulfonyl chloride and 4-hydroxybenzaldehyde as the primary starting materials.
Formation of Intermediate: The reaction between 4-chlorobenzene sulfonyl chloride and 4-hydroxybenzaldehyde in the presence of a base such as triethylamine leads to the formation of an intermediate compound.
Nitrile Formation: The intermediate compound is then subjected to a reaction with a nitrile source, such as sodium cyanide, under appropriate conditions to form the final product, this compound.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic route to ensure high yield and purity. This includes the use of efficient catalysts, controlled reaction conditions, and purification techniques such as recrystallization or chromatography.
Chemical Reactions Analysis
Types of Reactions
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile can undergo various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to form a corresponding ketone or aldehyde.
Reduction: The nitrile group can be reduced to form an amine.
Substitution: The chlorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate or chromium trioxide can be used under acidic or basic conditions.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride.
Substitution: Nucleophiles such as amines or thiols can be used in the presence of a base.
Major Products
Oxidation: Formation of 4-chlorophenylsulfonyl-3-(4-oxophenyl)prop-2-enenitrile.
Reduction: Formation of 2-(4-chlorophenyl)sulfonyl-3-(4-aminophenyl)prop-2-enenitrile.
Substitution: Formation of various substituted derivatives depending on the nucleophile used.
Scientific Research Applications
Chemistry
In chemistry, (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound may be used to study the effects of sulfonyl and nitrile groups on biological systems. It can serve as a model compound for understanding the interactions of similar structures with biological targets.
Medicine
In medicinal chemistry, this compound is investigated for its potential therapeutic properties. It may exhibit activity against certain diseases or conditions, making it a candidate for drug development.
Industry
In the industrial sector, this compound can be used in the development of new materials with specific properties. Its ability to undergo various chemical reactions makes it suitable for creating polymers, coatings, and other advanced materials.
Mechanism of Action
The mechanism of action of (E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile involves its interaction with molecular targets such as enzymes or receptors. The sulfonyl and nitrile groups may play a crucial role in binding to these targets, leading to the modulation of biological pathways. The exact mechanism can vary depending on the specific application and target.
Comparison with Similar Compounds
Similar Compounds
- (E)-2-(4-chlorophenyl)sulfonyl-3-(4-methoxyphenyl)prop-2-enenitrile
- (E)-2-(4-bromophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile
- (E)-2-(4-chlorophenyl)sulfonyl-3-(3-hydroxyphenyl)prop-2-enenitrile
Uniqueness
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile is unique due to the specific combination of functional groups it possesses. The presence of both a sulfonyl and a nitrile group, along with the chlorophenyl and hydroxyphenyl moieties, provides distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
(E)-2-(4-chlorophenyl)sulfonyl-3-(4-hydroxyphenyl)prop-2-enenitrile |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClNO3S/c16-12-3-7-14(8-4-12)21(19,20)15(10-17)9-11-1-5-13(18)6-2-11/h1-9,18H/b15-9+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVRJVJBMRLLXQN-OQLLNIDSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C=C(C#N)S(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1=CC(=CC=C1/C=C(\C#N)/S(=O)(=O)C2=CC=C(C=C2)Cl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClNO3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
319.8 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.